
N-(3-Hydroxypropyl)succinimide
概要
説明
“N-(3-Hydroxypropyl)succinimide” is a chemical compound that contains 22 bonds in total, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 imide, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been achieved through the Diels–Alder reaction between appropriate diene and maleimide or hydroxymaleimide moieties . The resulting imides were functionalized with alkanolamine or alkylamine side chains and subsequently converted to their hydrochlorides .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring and an imide group. It also contains a hydroxyl group and a primary alcohol .Chemical Reactions Analysis
The succinimide intermediate generated during deamidation of asparagine-containing peptides and proteins has been implicated in the formation of multiple types of degradants in addition to hydrolysis products, including racemization products and amide-linked, nonreducible protein and peptide aggregates .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with a molecular weight of 115.09 g/mol. It contains 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .作用機序
Target of Action
N-(3-Hydroxypropyl)succinimide (NHS) is a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis . It is used in a variety of chemical reactions, particularly in the formation of amide bonds. The primary targets of NHS are molecules with amine groups, such as proteins or peptides, where it facilitates the formation of covalent bonds.
Mode of Action
NHS esters react with primary amines in a nucleophilic acyl substitution, resulting in the formation of stable amide bonds and the release of N-hydroxysuccinimide . This reaction is commonly used for the coupling of proteins, peptides, or other molecules with a primary amine to various substrates.
Biochemical Pathways
The exact biochemical pathways affected by NHS are dependent on the specific application. For instance, in protein labeling or surface activation, NHS can enable the attachment of various functional groups or molecules to proteins or surfaces, potentially affecting numerous biochemical pathways. The specific pathways would depend on the nature of the attached molecule .
Pharmacokinetics
The pharmacokinetics of succinimide, a related compound, have been studied . It was found that succinimide is absorbed quickly and eliminated more slowly in humans compared to rats
Result of Action
The molecular and cellular effects of NHS’s action are primarily the result of its ability to facilitate the formation of amide bonds. This can result in the covalent attachment of various molecules to primary amines on proteins or other substrates, potentially altering their function, localization, or interactions .
Action Environment
The efficacy and stability of NHS are influenced by several environmental factors. For instance, NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions, reducing their reactivity . The pH of the environment can also impact the reaction, with most NHS ester reactions occurring optimally at around pH 7-9. Additionally, temperature can affect the rate of the reaction, with higher temperatures generally increasing the rate of NHS ester reactions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(3-Hydroxypropyl)succinimide plays a significant role in biochemical reactions. It is a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis . It has been explored as an efficient and stable chemiluminescence coreactant for the first time . The chemiluminescence intensity of the newly developed luminol-N-(3-Hydroxypropyl)succinimide system is about 22 times higher than that of the traditional luminol-H2O2 system .
Cellular Effects
Succinimide derivatives have been recognized as core characteristics in a wide variety of pharmaceutical leads . For instance, N-alkylated succinimides were reported as potential long-acting anticonvulsants based on phensuximide and methsuximide .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. In one example, the succinimidyl radical (S·) removes a hydrogen atom to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH(·)CH2CH3. Then C6H5CH(·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. A preclinical study designed to investigate the histopathological effects of a new succinimide derivative on myocardial and liver tissues, and the biochemical effects on selected cardiac biomarkers, hepatic enzymes, and lipid profiles .
Metabolic Pathways
It is known that succinimide derivatives participate in various biochemical reactions .
Transport and Distribution
The compound’s lipophilicity, as indicated by its log Kow value of less than -3.0, suggests that it may be readily transported across cell membranes .
Subcellular Localization
Given its biochemical properties, it is likely to be found in various subcellular compartments where it participates in biochemical reactions .
特性
IUPAC Name |
1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBWDGCFLVNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310386 | |
| Record name | NSC226270 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56058-21-0 | |
| Record name | NSC226270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226270 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
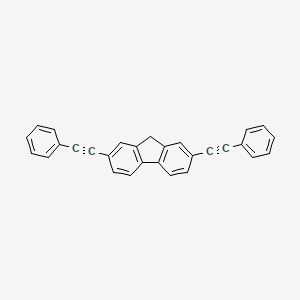
![N-[1-(2-Furyl)ethylideneamino]-2-(5-methyl-2-propan-2-YL-phenoxy)acetamide](/img/structure/B1657207.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![8-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B1657209.png)
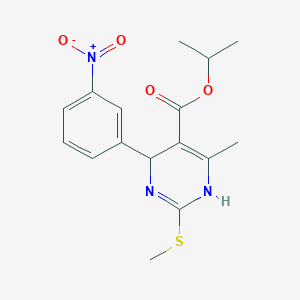
![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B1657212.png)
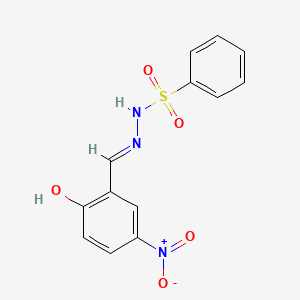

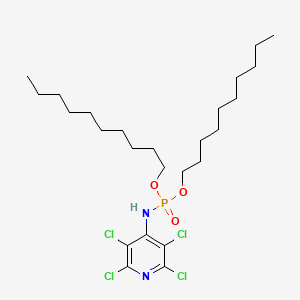
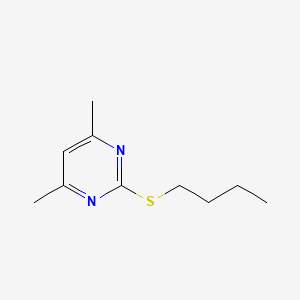

![2-Ethoxy-6-iodo-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B1657220.png)
![Methyl 4-[ethoxycarbonyl-[(methyl-propan-2-yloxy-phosphoryl)methyl]amino]butanoate](/img/structure/B1657223.png)
